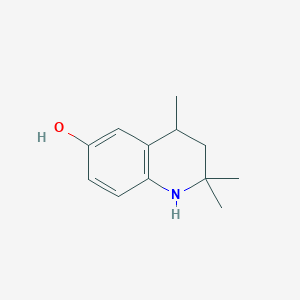

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Übersicht

Beschreibung

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is a chemical compound with the molecular formula C12H17NO It is a derivative of tetrahydroquinoline, characterized by the presence of three methyl groups and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol typically involves the condensation of aniline derivatives with ketones under acidic or basic conditions. One common method involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with appropriate reagents to introduce the hydroxyl group at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives.

Substitution: The methyl groups and hydroxyl group can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuroprotective Properties

TMTHQ has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. Research indicates that derivatives like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) can alleviate oxidative stress and inflammation. In a study involving rotenone-induced Parkinsonism in rats, HTHQ demonstrated the ability to:

- Reduce oxidative stress markers : It significantly lowered levels of 8-isoprostane and lipid oxidation products.

- Improve motor coordination : Enhanced scores in motor coordination tests were observed compared to control groups.

- Regulate inflammatory responses : HTHQ inhibited pro-inflammatory cytokines and reduced NF-κB activity .

Antioxidant Activities

TMTHQ is recognized for its antioxidant capabilities. It enhances the body's antioxidant defense mechanisms by increasing the expression and activity of antioxidant enzymes. This property is crucial for mitigating oxidative damage in various biological systems. The compound's mechanism involves:

- Inhibition of oxidative stress : By reducing reactive oxygen species (ROS), TMTHQ helps maintain cellular integrity.

- Enhancement of enzymatic activity : The compound promotes the activity of enzymes like superoxide dismutase and catalase .

Anti-inflammatory Effects

TMTHQ exhibits anti-inflammatory properties by modulating cytokine expression and signaling pathways. It has been shown to:

- Reduce pro-inflammatory cytokines : This action is particularly relevant in conditions characterized by chronic inflammation.

- Inhibit NF-κB pathway activation : By suppressing this pathway, TMTHQ can potentially decrease the severity of inflammatory diseases .

Potential Agricultural Applications

Research into TMTHQ's biological activities suggests potential applications in agriculture as a natural pesticide or herbicide. Its structural characteristics may allow it to interact with biological targets in pests or pathogens effectively. Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity, which could be harnessed for developing new agrochemicals.

Case Study 1: Neuroprotection in Parkinson's Disease

A study conducted on the effects of HTHQ on rats showed significant improvements in motor functions and reductions in oxidative stress markers compared to control groups treated with standard medications like rasagiline. The findings suggest that HTHQ may offer a new therapeutic avenue for managing Parkinson's disease symptoms .

Case Study 2: Antioxidant Mechanisms

Research highlighted that TMTHQ enhances the expression of antioxidant enzymes in cellular models exposed to oxidative stress. This mechanism underlines its potential use as a protective agent against cellular damage caused by free radicals .

Wirkmechanismus

The mechanism of action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tetrahydroquinoline ring play crucial roles in its chemical reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl group at the 6-position.

1,2,3,4-Tetrahydroquinoline: Lacks the methyl groups and hydroxyl group.

Quinoline: An aromatic compound without the tetrahydro structure and methyl groups.

Uniqueness

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is unique due to the presence of both the hydroxyl group and the tetrahydroquinoline structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Biologische Aktivität

Overview

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol (CAS Number: 61855-46-7) is a compound belonging to the tetrahydroquinoline family. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The structural characteristics of this compound contribute significantly to its biochemical interactions. It has been noted for its ability to interact with various enzymes and proteins, influencing their activity. Specifically:

- Enzyme Interaction : The compound has been shown to interact with NADPH-generating enzymes and chaperones, which are crucial for cellular metabolism and stress responses.

- Cell Signaling : It affects key cell signaling pathways that modulate gene expression and cellular metabolism.

Biological Activities

Research highlights several biological activities associated with this compound:

Antioxidant Activity

The antioxidant properties of this compound are significant. Studies indicate that it can enhance the cellular antioxidant system and reduce oxidative stress by scavenging free radicals . This property is vital in protecting cells from damage caused by reactive oxygen species (ROS).

Antimicrobial Properties

Research has explored the antimicrobial potential of this compound. Preliminary findings suggest that it exhibits activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli with promising results .

Neuroprotective Effects

The compound's influence on the kynurenine pathway suggests potential neuroprotective effects. Kynurenine derivatives play a role in modulating neurotransmitter systems linked to neurodegenerative diseases. The ability of this compound to influence these pathways may lead to therapeutic applications in conditions such as Alzheimer's disease .

Research Findings and Case Studies

Synthesis and Industrial Applications

The synthesis of this compound typically involves the condensation of aniline derivatives with ketones under controlled conditions. This compound serves as a valuable intermediate in organic synthesis and has applications in producing dyes and pigments due to its structural properties .

Eigenschaften

IUPAC Name |

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-6,8,13-14H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUZAQKIFRPZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403212 | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61855-46-7 | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.